molecular formula C30H28N2O6 B15033513 (5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15033513
M. Wt: 512.6 g/mol
InChI Key: NPLCQDBAFOPPPP-KOEQRZSOSA-N
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Description

(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzylidene and pyrimidine trione moieties, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C30H28N2O6

Molecular Weight

512.6 g/mol

IUPAC Name

(5E)-1-(4-ethoxyphenyl)-5-[(3-methoxy-4-phenylmethoxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C30H28N2O6/c1-4-9-22-16-21(18-26(36-3)27(22)38-19-20-10-7-6-8-11-20)17-25-28(33)31-30(35)32(29(25)34)23-12-14-24(15-13-23)37-5-2/h4,6-8,10-18H,1,5,9,19H2,2-3H3,(H,31,33,35)/b25-17+

InChI Key

NPLCQDBAFOPPPP-KOEQRZSOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OCC4=CC=CC=C4)CC=C)/C(=O)NC2=O

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OCC4=CC=CC=C4)CC=C)C(=O)NC2=O

Origin of Product

United States

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